molecular formula C16H14N2O2 B6326255 Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate CAS No. 226931-54-0

Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B6326255
CAS No.: 226931-54-0
M. Wt: 266.29 g/mol
InChI Key: JOJFGKLSTBQEFU-UHFFFAOYSA-N
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Description

Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery. It features a pyrazole core, a privileged scaffold in pharmaceuticals, fused with a naphthalene ring system. This structure is designed for the synthesis of novel bioactive molecules. Research Applications: This compound is primarily used in research as a key intermediate for the construction of more complex heterocyclic systems. Pyrazole derivatives are investigated for a wide spectrum of biological activities. Specifically, naphthalene-substituted pyrazole analogs have been identified as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a promising target for the development of new antimalarial therapies . Researchers can utilize this ester in various organic transformations; the ester group can be hydrolyzed to the corresponding acid or subjected to condensation reactions, while the pyrazole ring can serve as a ligand in metal complexes or be further functionalized. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-naphthalen-1-yl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-10-17-18-15(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJFGKLSTBQEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of naphthalene derivatives with pyrazole precursors. One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Building Block

Chemistry Applications:
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex molecular architectures, particularly in the development of heterocyclic compounds. The compound can participate in various chemical reactions, including:

  • Oxidation: Converting to pyrazole carboxylic acids using agents like potassium permanganate.
  • Reduction: Transforming the ester group into alcohols with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The naphthalene moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Biological Research

Biological Activities:
Research into the biological properties of this compound has revealed potential antimicrobial, anti-inflammatory, and anticancer activities. Studies suggest that the compound may interact with specific biological targets, modulating enzyme activity and influencing cellular pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.

Case Studies:
Several studies have documented the biological efficacy of this compound:

  • Antimicrobial Activity: In vitro assays have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens.
  • Anticancer Potential: Research indicates that certain derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development .

Medicinal Applications

Therapeutic Potential:
The compound is under investigation for its potential as a therapeutic agent across multiple domains:

  • Pharmaceutical Development: Ongoing research aims to exploit its properties for drug development targeting conditions such as cancer, inflammation, and infectious diseases. The compound's ability to modulate biological pathways positions it as a candidate for novel therapeutic agents .
  • Neuropharmacology: Some studies suggest that derivatives may interact with trace amine-associated receptors (TAARs), which could lead to applications in treating neurological disorders such as ADHD and depression .

Industrial Applications

Material Science:
In industrial contexts, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties enhance the performance characteristics of materials developed from it.

Mechanism of Action

The mechanism of action of ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Features Reference
Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate Naphthalen-1-yl (5), H (1), COOEt (4) Large hydrophobic surface; potential for π-π interactions.
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (RUVHUO) NH₂ (5), Ph (1), COOEt (4) Amino group enables hydrogen bonding; smaller aryl group reduces steric bulk.
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl (1), COOEt (4) Fluorine enhances electronegativity; improved metabolic stability.
Ethyl 5-hydroxy-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate OH (5), Naphthalen-2-yl (1), COOEt (4) Hydroxy group increases polarity; naphthalene position affects binding.
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF₃ (3), Me (1), COOEt (4) Trifluoromethyl group enhances lipophilicity and electron-withdrawing effects.

Key Observations :

  • Naphthalene vs. Phenyl Groups : The naphthalene substituent in the target compound provides a larger aromatic system than phenyl or fluorophenyl groups, which may improve binding affinity in hydrophobic pockets but reduce solubility .
  • Functional Group Diversity: Amino (RUVHUO) and hydroxy groups () introduce hydrogen-bonding capacity, whereas the naphthalene group in the target compound relies on van der Waals interactions .
Physicochemical Properties
  • Solubility: The naphthalene group in the target compound reduces water solubility compared to amino- or hydroxy-substituted analogs (e.g., RUVHUO) .
  • Crystallinity: Hydrogen-bonding motifs in compounds like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) facilitate crystal packing, whereas the target compound’s naphthalene may lead to less predictable solid-state arrangements .

Biological Activity

Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, synthesis, and biological activity of this compound, drawing from various research studies and reviews.

Chemical Structure and Synthesis

This compound features a naphthalene moiety attached to a pyrazole ring, which is known for its potential in drug development. The synthesis typically involves the reaction of naphthalene derivatives with pyrazole precursors, often utilizing methods such as cyclization and esterification. The structure can be represented as follows:

C14H13N2O2\text{C}_{14}\text{H}_{13}\text{N}_2\text{O}_2

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its effects on various cancer cell lines. A study reported that certain pyrazole derivatives showed potent inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. One study highlighted that derivatives similar to this compound exhibited selective COX-2 inhibition with minimal gastric toxicity . The anti-inflammatory mechanisms are believed to involve the modulation of arachidonic acid metabolism.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Various studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .

Antifungal Activity

In addition to antibacterial properties, some pyrazole derivatives have exhibited antifungal activities. Research suggests that modifications in the pyrazole structure can enhance antifungal efficacy, making these compounds valuable in treating fungal infections .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value comparable to standard chemotherapeutic agents, suggesting significant potential for development as an anticancer drug .

Case Study 2: Anti-inflammatory Mechanism

A study utilizing a carrageenan-induced rat paw edema model assessed the anti-inflammatory effects of the compound. Results showed a marked reduction in edema compared to controls, supporting its use as a non-steroidal anti-inflammatory drug (NSAID) .

Data Table: Biological Activities of this compound

Activity TypeTest MethodologyResults (IC50/MIC)Reference
AntitumorMCF-7 Cell LineComparable to standard
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction
AntimicrobialMIC against S. aureus0.22 - 0.25 μg/mL
AntifungalIn vitro testingNotable antifungal activity

Q & A

Q. What are the common synthetic routes for Ethyl 5-(naphthalen-1-yl)-1H-pyrazole-4-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting ethyl acetoacetate with aryl hydrazines (e.g., naphthalen-1-yl hydrazine) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions in ethanol or acetonitrile. The reaction proceeds through enamine formation, followed by cyclization to yield the pyrazole core. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized similarly, with hydrolysis yielding carboxylic acid derivatives . Key Steps:

  • Cyclocondensation: Ethyl acetoacetate + DMF-DMA → enamine intermediate.
  • Hydrazine Addition: Reaction with aryl hydrazine to form the pyrazole ring.
  • Purification: Column chromatography (e.g., heptane/ethyl acetate) or recrystallization from ethanol.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1680 cm⁻¹, pyrazole N-H stretch at ~3470 cm⁻¹) .
  • NMR (¹H/¹³C):
    • ¹H NMR: Peaks for naphthalene protons (δ 7.2–8.5 ppm), pyrazole H-3 (δ ~7.8 ppm), and ethyl ester (δ 1.3–4.3 ppm) .
    • ¹³C NMR: Ester carbonyl (δ ~166 ppm), pyrazole carbons (δ ~140–160 ppm) .
  • LC-MS: Confirms molecular weight (e.g., m/z 311.3 [M+H]⁺) and purity (>95% UV) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile, thionyl chloride).
  • Waste Disposal: Segregate halogenated/organic waste and consult certified biohazard disposal services .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intermolecular interactions.

  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for small-molecule refinement (e.g., R-factor < 0.05) .
  • Visualization: Mercury CSD software analyzes packing patterns and hydrogen-bonding networks (e.g., C-H···π interactions with naphthalene) .
    Example: Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate was resolved with a monoclinic P2₁/c space group, confirming ester conformation .

Q. How can contradictory bioactivity data be resolved in pharmacological studies?

Methodological Answer:

  • Purity Validation: Use HPLC (e.g., C18 column, 90:10 acetonitrile/water) to rule out impurities .
  • Assay Replication: Test in multiple cell lines (e.g., HEK293 for PDE4 inhibition ) with positive controls (e.g., rolipram).
  • Stereochemical Considerations: Evaluate enantiomers via chiral chromatography if the compound has a stereocenter .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT Calculations: Gaussian09 or ORCA software optimizes geometry (B3LYP/6-311G**) and calculates frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., Keap1 for Nrf2 pathway inhibitors ).
  • MD Simulations: GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) .

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